(1-methyl-1H-pyrazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and reagents such as sodium bicarbonate and various acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole or pyridine derivatives .
Scientific Research Applications
(1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets (1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H17N5O |
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Molecular Weight |
271.32 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H17N5O/c1-17-12(5-7-16-17)14(20)19-10-8-18(9-11-19)13-4-2-3-6-15-13/h2-7H,8-11H2,1H3 |
InChI Key |
RAIDCVZYKRUVGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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